molecular formula C12H10F3N3O2S B2547241 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034261-42-0

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2547241
CAS No.: 2034261-42-0
M. Wt: 317.29
InChI Key: FGDNXQMRJJUHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiadiazole core, which is known for its electron-accepting capabilities, coupled with a trifluoroethoxy-substituted azetidine moiety, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through a nucleophilic substitution reaction involving 2,2,2-trifluoroethanol and an appropriate azetidine precursor under basic conditions . The benzothiadiazole core is then introduced through a coupling reaction, often facilitated by a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzothiadiazole core can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-trifluoroethoxy)azetidine: Shares the trifluoroethoxy-azetidine moiety but lacks the benzothiadiazole core.

    2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-benzothiadiazole: Contains a similar benzothiadiazole core but with different substituents.

Uniqueness

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of a trifluoroethoxy-azetidine moiety with a benzothiadiazole core. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-20-8-4-18(5-8)11(19)7-1-2-9-10(3-7)17-21-16-9/h1-3,8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNXQMRJJUHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.